N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is an organic compound that has found its niche in various scientific research fields. Its unique structure combines the characteristics of a pyrimidine derivative and a fluoro-trifluoromethyl benzenesulfonamide, making it an interesting subject for chemists and biochemists alike.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process. It starts with the preparation of the pyrimidine derivative, followed by the incorporation of the fluoro-trifluoromethyl benzenesulfonamide moiety. Conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high purity and yield.
Industrial production methods: While specific details of industrial production are often proprietary, the process generally involves scaling up the laboratory synthesis to a commercial scale, focusing on efficiency and cost-effectiveness. This includes optimizing reaction conditions, employing continuous flow techniques, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine positions.
Common reagents and conditions used in these reactions: Reactions often employ reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines or thiols). Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used under controlled temperature and pH conditions.
Major products formed from these reactions: The reactions yield products such as sulfoxides, amines, or substituted derivatives, which can be further characterized and utilized in various applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing chemists to develop new molecules and materials with desirable properties.
Biology: In biological research, it serves as a tool to study enzyme interactions and protein binding due to its specific structural features.
Medicine: Pharmacologically, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer activities.
Industry: Industrial applications include its use in the development of advanced materials, coatings, and specialty chemicals.
Mechanism of Action
Compared to other pyrimidine and benzenesulfonamide derivatives, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its substituents. Its fluoro-trifluoromethyl group provides distinct electronic and steric properties that differentiate it from other compounds, potentially leading to unique biological activities and chemical reactivity.
Comparison with Similar Compounds
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-bromo-3-(trifluoromethyl)benzenesulfonamide
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(difluoromethyl)benzenesulfonamide
These similar compounds highlight the versatility and potential modifications that can be made to the molecular structure to tailor its properties for specific applications.
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Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c1-9-10(2)20-8-22(14(9)23)6-5-21-26(24,25)11-3-4-13(16)12(7-11)15(17,18)19/h3-4,7-8,21H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPIPHMPWTJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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